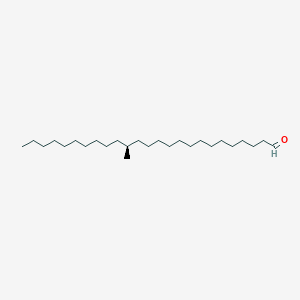

Pentacosanal, 15-methyl-, (15S)-

Description

Pentacosanal, 15-methyl-, (15S)- is a long-chain aldehyde with the molecular formula C26H52O It is a derivative of pentacosanal, characterized by the presence of a methyl group at the 15th carbon position in the (15S) configuration

Properties

CAS No. |

647024-95-1 |

|---|---|

Molecular Formula |

C26H52O |

Molecular Weight |

380.7 g/mol |

IUPAC Name |

(15S)-15-methylpentacosanal |

InChI |

InChI=1S/C26H52O/c1-3-4-5-6-7-14-17-20-23-26(2)24-21-18-15-12-10-8-9-11-13-16-19-22-25-27/h25-26H,3-24H2,1-2H3/t26-/m0/s1 |

InChI Key |

IDRMCJLREBVOCO-SANMLTNESA-N |

Isomeric SMILES |

CCCCCCCCCC[C@H](C)CCCCCCCCCCCCCC=O |

Canonical SMILES |

CCCCCCCCCCC(C)CCCCCCCCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentacosanal, 15-methyl-, (15S)- typically involves the following steps:

Starting Material: The synthesis begins with a suitable long-chain fatty acid or alcohol.

Oxidation: The fatty acid or alcohol undergoes oxidation to form the corresponding aldehyde.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of Pentacosanal, 15-methyl-, (15S)- may involve large-scale oxidation and methylation processes, utilizing continuous flow reactors and advanced purification methods to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Pentacosanal, 15-methyl-, (15S)- can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation reactions where the aldehyde group can be substituted with halogens using reagents like phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Phosphorus tribromide, thionyl chloride, and other halogenating agents.

Major Products Formed

Oxidation: Formation of the corresponding carboxylic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pentacosanal, 15-methyl-, (15S)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Pentacosanal, 15-methyl-, (15S)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes involved in lipid metabolism, such as fatty acid synthase and lipoxygenase.

Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Pentacosanal: The parent compound without the methyl group at the 15th position.

Hexacosanal: A similar long-chain aldehyde with one additional carbon atom.

Tetracosanal: A similar long-chain aldehyde with one fewer carbon atom.

Uniqueness

Pentacosanal, 15-methyl-, (15S)- is unique due to the presence of the methyl group at the 15th carbon position in the (15S) configuration, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of Pentacosanal, 15-methyl-, (15S)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Pentacosanal, 15-methyl-, (15S)- is a long-chain aldehyde that has garnered interest due to its potential biological activities. This compound, part of the aliphatic aldehyde family, is characterized by a 15-carbon chain with a methyl group at the 15th position. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.

Chemical Structure and Properties

Pentacosanal, 15-methyl-, (15S)- has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 394.68 g/mol

- IUPAC Name : (15S)-15-methylpentacosanal

This compound's unique structure contributes to its solubility and interaction with biological membranes, which is essential for its biological activity.

Biological Activity Overview

Pentacosanal, 15-methyl-, (15S)- exhibits several biological activities, including:

- Antioxidant Activity : Studies indicate that long-chain aldehydes can scavenge free radicals, thus exhibiting antioxidant properties.

- Antimicrobial Properties : Research suggests that certain aldehydes possess antimicrobial effects against various pathogens.

- Potential Anti-cancer Activity : Preliminary studies have indicated that pentacosanal derivatives may inhibit cancer cell proliferation.

Antioxidant Activity

A study conducted on various long-chain aldehydes demonstrated that pentacosanal derivatives exhibit significant antioxidant activity. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress in cells.

Antimicrobial Properties

Research has shown that pentacosanal, along with other similar compounds, can inhibit the growth of specific bacterial strains. For example, a study demonstrated that it effectively reduced the viability of Staphylococcus aureus and Escherichia coli in vitro.

Anti-cancer Activity

In vitro studies have suggested that pentacosanal may induce apoptosis in cancer cells. A specific case study involving human breast cancer cells (MCF-7) showed that treatment with pentacosanal resulted in significant cell death compared to untreated controls. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.

Data Tables

| Activity Type | Observation | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Antimicrobial | Inhibition of Staphylococcus aureus | |

| Anti-cancer | Induction of apoptosis in MCF-7 cells |

Case Studies

-

Case Study on Antioxidant Properties :

- Researchers evaluated the antioxidant capacity of pentacosanal using DPPH and ABTS assays. Results showed a dose-dependent scavenging effect, indicating strong potential as an antioxidant agent.

-

Case Study on Antimicrobial Effects :

- A series of experiments tested pentacosanal against common bacterial pathogens. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a natural antimicrobial agent.

-

Case Study on Anti-cancer Activity :

- In a controlled study involving various cancer cell lines, pentacosanal was found to significantly reduce cell viability through mechanisms involving oxidative stress and apoptosis induction. This positions it as a candidate for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.